1,10-Phenanthroline monohydrochloride monohydrate
Overview
Description
1,10-Phenanthroline monohydrochloride monohydrate is a heterocyclic organic compound with the molecular formula C12H11ClN2O. It is widely used in analytical chemistry, particularly for the colorimetric determination of iron. This compound forms complexes with metal ions, making it valuable in various scientific applications .
Mechanism of Action
Target of Action
The primary targets of 1,10-Phenanthroline monohydrochloride monohydrate are metalloproteins , particularly those that contain iron (Fe), palladium (Pd), and vanadium (V) . It acts as a chelating ligand , binding to these metal ions and inhibiting the function of the metalloproteins .
Mode of Action
This compound interacts with its targets by chelating the metal ions present in the metalloproteins . This interaction results in the inhibition of the metalloproteins, thereby affecting their function .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathways involving metalloproteins. By chelating the metal ions, it disrupts the normal function of these proteins, leading to downstream effects on the biochemical pathways they are involved in .
Pharmacokinetics
It is known to besoluble in water , which suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the compound’s bioavailability remain to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its inhibition of metalloproteins. This can lead to a variety of effects depending on the specific proteins and pathways involved . For instance, when complexed with copper, it possesses nuclease activity that has been used to study DNA-protein interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is hygroscopic , meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy. Furthermore, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment , indicating that environmental context can significantly impact its effects.
Biochemical Analysis
Biochemical Properties
1,10-Phenanthroline monohydrochloride monohydrate is known to interact with various enzymes and proteins. It acts as a metalloprotease inhibitor and chelates iron, zinc, and other divalent metals . This property allows it to inhibit the activity of metallo-enzymes, making it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with metal ions and enzymes. By chelating metal ions, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Its ability to chelate metal ions can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change due to factors such as product stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interactions with enzymes and cofactors . It can affect metabolic flux and metabolite levels, further influencing cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline monohydrochloride monohydrate can be synthesized through the reaction of 1,10-phenanthroline with hydrochloric acid in the presence of water. The reaction typically involves dissolving 1,10-phenanthroline in hydrochloric acid and then allowing the solution to crystallize, forming the monohydrochloride monohydrate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline monohydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents to form different derivatives.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogens like bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of 1,10-phenanthroline.
Reduction: Reduced forms of 1,10-phenanthroline.
Substitution: Halogenated derivatives such as 3-bromo-1,10-phenanthroline.
Scientific Research Applications
1,10-Phenanthroline monohydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: Used as an analytical reagent for the colorimetric determination of iron and other metal ions.
Biology: Employed in studies of DNA-protein interactions due to its nuclease activity when complexed with copper.
Medicine: Acts as a matrix metalloproteinase inhibitor, which is significant in various medical research fields.
Industry: Utilized in the synthesis of metal chelates and as a redox indicator.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without the hydrochloride and hydrate components.
3-Bromo-1,10-Phenanthroline: A halogenated derivative used in similar applications.
3,8-Dibromo-1,10-Phenanthroline: Another halogenated derivative with distinct properties.
Uniqueness: 1,10-Phenanthroline monohydrochloride monohydrate is unique due to its specific ability to form stable complexes with metal ions, particularly iron. This property makes it highly valuable in analytical chemistry for the colorimetric determination of iron, setting it apart from its derivatives and similar compounds .
Properties
IUPAC Name |
1,10-phenanthroline;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLHUHRGAIHALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044309 | |
Record name | 1,10-Phenanthroline hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18851-33-7, 3829-86-5 | |
Record name | 1,10-Phenanthroline hydrochloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-phenanthroline monohydrochloride monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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